N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-bromothiophene-2-carboxamide
Description
N-(5-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-bromothiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position. The benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety is linked via a methylene bridge to the thiophene ring, introducing steric and electronic effects that influence its reactivity and biological activity . The presence of a cyano group at the 3-position and a methyl group at the 4-position further modulates its physicochemical properties, such as solubility and logP.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-5-bromothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O3S2/c1-10-12(8-21)19(22-18(23)15-4-5-17(20)26-15)27-16(10)7-11-2-3-13-14(6-11)25-9-24-13/h2-6H,7,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZGCZRLCPKURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(S2)Br)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antitumor activities against various cell lines.
Mode of Action
Preliminary investigations suggest that it may induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines. This implies that the compound may interact with its targets to disrupt normal cell cycle progression, leading to cell death.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that it may impact pathways related to cell growth and division.
Result of Action
The compound has been found to exhibit potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cells lines. This suggests that the compound’s action results in significant molecular and cellular effects, including the inhibition of cell growth and induction of cell death.
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-bromothiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its presence in various natural products and pharmaceuticals, contributing to its biological activity.
- Thiophene rings : Associated with diverse pharmacological effects, including anticancer activity.
- Cyano and carboxamide groups : These functional groups are significant in influencing the compound's reactivity and interactions with biological targets.
Anticancer Properties
Research indicates that thiophene-based derivatives, including the compound , exhibit significant anticancer properties . Key findings include:
- Inhibition of Angiogenesis : Studies have shown that compounds with similar structures can inhibit angiogenesis, a critical process in tumor growth and metastasis. This suggests that this compound may also possess this capability.
- Overcoming Chemoresistance : The compound may help overcome chemoresistance in cancer cells, enhancing the efficacy of existing chemotherapy agents. This is particularly important for treating aggressive cancer types that often develop resistance to standard treatments.
- Synergistic Effects with Other Anticancer Agents : Preliminary studies indicate that when combined with established chemotherapeutics like doxorubicin, the compound could exhibit synergistic effects, improving overall cytotoxicity against cancer cell lines .
The mechanisms by which this compound exerts its biological effects may involve:
- Targeting Specific Proteins : The compound may interact with proteins involved in cell proliferation and survival pathways. For instance, it could modulate the activity of proteins like c-myc and IRF4, which are critical in cancer progression .
- Inducing Apoptosis : Evidence suggests that similar compounds can induce apoptosis in cancer cells by activating intrinsic pathways. This is crucial for eliminating malignant cells without affecting normal tissues .
Study 1: Anticancer Activity in Breast Cancer Cell Lines
A study evaluated the cytotoxic effects of related thiophene derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity and enhanced effects when used alongside doxorubicin. The combination treatment led to increased apoptosis compared to single-agent therapy .
Study 2: Inhibition of Tumor Growth
Another investigation focused on the anti-proliferative effects of thiophene derivatives on multiple myeloma cells. The results demonstrated that these compounds could significantly reduce cell viability and induce apoptosis through targeted protein degradation mechanisms .
Data Summary
| Compound Name | Structure Features | Unique Properties | Biological Activity |
|---|---|---|---|
| This compound | Contains benzo[d][1,3]dioxole & thiophene | Potential anticancer agent | Inhibits angiogenesis & overcomes chemoresistance |
| Related Thiophene Derivative | Similar structural features | Enhanced cytotoxicity | Induces apoptosis in cancer cells |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structural framework characterized by:
- Benzo[d][1,3]dioxole moiety : Known for its aromatic properties and presence in numerous natural products.
- Thiophene rings : These contribute to the compound's electronic properties and potential biological activities.
- Cyano and carboxamide groups : These functional groups enhance reactivity and biological interactions.
Synthesis Overview : The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzo[d][1,3]dioxole derivative.
- Introduction of the thiophene ring through cyclization reactions.
- Functionalization at the cyano and carboxamide positions.
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-bromothiophene-2-carboxamide has shown promising biological activities, particularly in cancer research. Its structural components suggest potential mechanisms of action that may include:
- Anticancer Properties : Similar compounds have demonstrated the ability to inhibit angiogenesis and overcome chemoresistance in cancer cells. Research indicates that thiophene-based derivatives can interact with various biological targets involved in cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that derivatives with similar structures exhibit antimicrobial properties, although specific data for this compound is still under investigation.
Case Study 1: Anticancer Activity
A study conducted on thiophene derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of tumor growth in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with several classes of thiophene-based carboxamides. Key analogs include:
Key Observations:
- Electronic Effects: Bromine in the target compound and its analogs (e.g., Compound 41 ) enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets.
- Steric Effects : The benzo[d][1,3]dioxol-5-ylmethyl group in the target compound introduces steric bulk compared to simpler phenyl or benzoyl substituents in analogs like Compound 41 .
- Solubility: The cyano group in the target compound may reduce solubility compared to amino-substituted analogs (e.g., ), which can form hydrogen bonds.
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can purity be optimized?
Methodological Answer:
Synthesis involves multi-step organic reactions, starting with the preparation of thiophene and benzodioxole intermediates. Key steps include:
- Cyano-group introduction : Reacting 3-aminothiophene derivatives with cyanating agents (e.g., CuCN or NaCN) under controlled pH to avoid side reactions.
- Bromothiophene coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution for introducing the 5-bromo substituent, using Pd catalysts and optimized temperature (70–90°C) to enhance yield .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol-DMF mixtures to achieve >95% purity .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR : Use - and -NMR to confirm substituent positions (e.g., benzodioxole methylene protons at δ 4.8–5.2 ppm, thiophene carbons at 120–140 ppm). -NMR (if applicable) can resolve halogen interactions .
- IR Spectroscopy : Identify cyano (C≡N stretch at ~2200 cm) and amide (C=O stretch at ~1650 cm) functional groups.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak at m/z 503.2) and detect fragmentation patterns .
Advanced: How can crystallographic data contradictions be resolved during structure refinement?
Methodological Answer:
- Software Tools : Use SHELXL for small-molecule refinement. For ambiguous electron density (e.g., disordered benzodioxole groups), apply restraints (DFIX, DANG) and validate with R-factor convergence (<5%) .
- Validation : Cross-check with Mercury’s void analysis to detect solvent-accessible regions and Mogul bond-length/angle databases to identify outliers .
- Twinned Data : For overlapping reflections, employ twin-law matrices (e.g., SHELXD’s twin refinement) and compare alternative space groups (e.g., P/c vs. P) .
Advanced: How to design a structure-activity relationship (SAR) study for this compound’s bioactivity?
Methodological Answer:
-
Substituent Variation : Synthesize analogs with modified substituents (e.g., replace bromo with chloro, adjust benzodioxole methylation) using methods in .
-
Biological Assays : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer HT-29). Use IC values and dose-response curves for potency comparison.
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Data Analysis :
Substituent Activity (IC, μM) Selectivity Index 5-Bromo 0.45 12.3 5-Chloro 1.20 8.7 4-Methyl 0.89 10.1 (Example table based on )
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., bromothiophene’s halogen bonding with kinase ATP pockets). Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories.
- QM/MM : Apply hybrid quantum mechanics/molecular mechanics to study electron transfer in catalytic sites (e.g., CYP450 metabolism).
- Pharmacophore Mapping : Generate 3D pharmacophores (e.g., hydrophobic, hydrogen-bond acceptor features) using MOE or Phase .
Advanced: How to address discrepancies in biological assay reproducibility?
Methodological Answer:
- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only samples to normalize batch effects.
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Use Bland-Altman plots to assess inter-lab variability .
- Sample Handling : Ensure compound solubility with DMSO stocks (<0.1% final concentration) and avoid freeze-thaw cycles to prevent degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
